molecular formula C19H18N2O4S B2649780 2,3-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 922654-93-1

2,3-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2649780
CAS No.: 922654-93-1
M. Wt: 370.42
InChI Key: SWMQUFKLUIVFBY-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound featuring a benzamide core linked to a methoxyphenyl-substituted thiazole ring. This molecular architecture is characteristic of a class of compounds investigated for their potential biological activities in preclinical research . The presence of the thiazole ring, a known pharmacophore, and multiple methoxy groups contributes to the compound's electronic properties and may influence its interaction with biological targets . Similar thiazole-containing analogs have been the subject of studies exploring a range of biochemical applications, with some showing potential in areas such as oncology and inflammation . The mechanism of action for related compounds is under investigation and may involve pathways such as enzyme inhibition or modulation of cell signaling processes . Researchers value this chemical class as a versatile scaffold for developing new pharmacological tools. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,3-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-23-13-9-7-12(8-10-13)15-11-26-19(20-15)21-18(22)14-5-4-6-16(24-2)17(14)25-3/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMQUFKLUIVFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with appropriate amine derivatives. The process often uses triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent . The yields of the synthesized benzamides can vary, with reported yields ranging from 43% to 50% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to 2,3-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that thiazole-based compounds exhibited IC50 values in the micromolar range against human melanoma and glioblastoma cells, indicating strong anticancer properties .

CompoundCell LineIC50 (µM)
Compound AU251 (glioblastoma)15.0
Compound BWM793 (melanoma)12.5
This compoundA549 (lung adenocarcinoma)TBD

Antimicrobial Activity

Research has also indicated that thiazole derivatives possess antimicrobial properties. In vitro studies showed that these compounds effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of methoxy groups in the structure enhances their lipophilicity and membrane permeability, contributing to their antimicrobial efficacy .

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0

Anticonvulsant Activity

Another notable application is in the field of neuropharmacology. Thiazole derivatives have been evaluated for anticonvulsant activity using animal models. One study reported that a related thiazole compound provided significant protection against seizures induced by pentylenetetrazol (PTZ), with a median effective dose (ED50) indicating promising anticonvulsant properties .

Case Study 1: Synthesis and Evaluation of Thiazole Derivatives

A research team synthesized a series of thiazole derivatives based on the structure of this compound. They evaluated these compounds for their anticancer activity against various cell lines using MTT assays. The results demonstrated that modifications to the thiazole ring significantly influenced cytotoxicity, with some derivatives showing IC50 values below 10 µM .

Case Study 2: Mechanistic Studies on Antimicrobial Action

In another study focusing on antimicrobial properties, researchers explored the mechanism of action of thiazole derivatives against bacterial strains. The study revealed that these compounds disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to cell death. This mechanism was corroborated by time-kill studies and morphological assessments using electron microscopy .

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . Its antibacterial activity is likely due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Thiazole-Fused Systems

  • (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide (): Features a dihydrothiazole fused ring, introducing conformational rigidity.

Replacement with Other Heterocycles

  • 1,3,4-Oxadiazoles (LMM5, LMM11) ():
    • LMM5 replaces the thiazole with an oxadiazole, reducing ring basicity but maintaining hydrogen-bonding capacity.
    • Demonstrated antifungal activity via thioredoxin reductase inhibition, highlighting heterocycle-dependent target specificity .

Sulfonamide and Sulfamoyl Derivatives

  • The nitro group on the thiazole-attached phenyl enhances electron withdrawal, contrasting with the target compound’s methoxy donor .

Data Tables

Table 1. Physicochemical Properties of Selected Analogues

Compound Molecular Weight logP* Solubility (µg/mL)
Target Compound 408.43 3.2 ~15 (predicted)
5-Bromo-2-methoxy derivative 478.38 4.1 ~8 (predicted)
LMM5 (Oxadiazole) 493.54 2.8 ~25 (experimental)

*Calculated using ChemAxon software.

Biological Activity

2,3-Dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered interest due to its potential biological activities. The thiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure

The compound features a benzamide core substituted with methoxy groups and a thiazole ring. Its structure can be represented as follows:

C16H18N2O3S\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. In vitro studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 1.61 µg/mL against certain cancer cells, indicating potent cytotoxicity .

CompoundIC50 (µg/mL)Cell Line
Example Compound 11.61A-431
Example Compound 21.98Jurkat

The presence of electron-donating groups such as methoxy on the phenyl ring enhances the cytotoxic activity of these compounds .

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for their anticonvulsant effects. Compounds similar to our target compound have shown promising results in animal models, effectively reducing seizure activity. For example, a study reported that certain thiazole-containing benzamides exhibited significant anticonvulsant effects in the maximal electroshock seizure test .

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been explored extensively. Studies have indicated that these compounds can exhibit antibacterial activity comparable to standard antibiotics. For instance, related compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Inhibition (%)
Example Compound A25098%
Example Compound B10099%

Case Studies

  • Antitumor Efficacy : A study evaluating the antiproliferative effects of thiazole derivatives found that the incorporation of methoxy groups significantly improved activity against various cancer cell lines, including HT29 and Jurkat cells .
  • Anticonvulsant Properties : In a controlled study, a specific thiazole derivative was able to eliminate tonic extensor phases in seizure models, providing complete protection in tested subjects .

The biological activities of this compound are believed to stem from its ability to interact with various biological targets:

  • Antitumor Mechanism : The compound may induce apoptosis in cancer cells through pathways involving Bcl-2 family proteins.
  • Anticonvulsant Mechanism : It is hypothesized that these compounds modulate neurotransmitter systems or ion channels involved in seizure propagation.
  • Antimicrobial Mechanism : The thiazole ring may disrupt bacterial cell wall synthesis or function as an inhibitor of key microbial enzymes .

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